molecular formula C18H26N6O4 B2923388 8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923481-07-6

8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2923388
CAS No.: 923481-07-6
M. Wt: 390.444
InChI Key: OVZRIMGKPYWAMY-UHFFFAOYSA-N
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Description

8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione represents a structurally sophisticated imidazopurine derivative designed for advanced pharmacological and biochemical research. This compound features a strategic molecular architecture with multiple functional modifications, including a 2-hydroxyethyl moiety at the 8-position and a 2-morpholinoethyl group at the 3-position, which significantly influence its physicochemical properties and biological interactions. Researchers are investigating this compound as a potential modulator of purinergic signaling pathways, with particular interest in its selectivity profiles and receptor binding capabilities. The morpholinoethyl substitution pattern suggests enhanced solubility characteristics and potential for targeted intracellular activity, making it particularly valuable for studies exploring enzyme inhibition kinetics and signal transduction mechanisms. The structural complexity of this molecule offers research applications across multiple domains, including investigations of adenosine receptor interactions, phosphodiesterase inhibition studies, and exploration of its potential as a scaffold for developing targeted therapeutic agents. Its unique functionalization pattern distinguishes it from simpler trimethylimidazopurine derivatives and positions it as a candidate for advanced drug delivery research, potentially contributing to the development of novel intracellular delivery systems for therapeutic agents . Research use of this compound is strictly limited to laboratory investigations, and it is not intended for diagnostic or therapeutic applications in humans or animals. Researchers working with this compound should employ appropriate safety precautions and handling procedures consistent with laboratory standards for novel chemical entities.

Properties

IUPAC Name

6-(2-hydroxyethyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O4/c1-12-13(2)24-14-15(19-17(24)22(12)6-9-25)20(3)18(27)23(16(14)26)5-4-21-7-10-28-11-8-21/h25H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZRIMGKPYWAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCO)N(C(=O)N(C3=O)CCN4CCOCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C18H26N6O
  • Molecular Weight : 342.44 g/mol
  • CAS Number : 923481-07-6

The structure of this compound features a purine base modified with various functional groups that enhance its biological activity.

The biological activity of this compound primarily stems from its interaction with purine metabolic pathways. It is believed to influence the purine salvage pathway , which is crucial for nucleotide synthesis and cellular energy metabolism. Research indicates that compounds like this can modulate ATP levels and affect cellular signaling pathways associated with growth and apoptosis .

Antitumor Activity

Recent studies have shown that this compound exhibits significant antitumor properties. For instance, it has been demonstrated to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. The underlying mechanism involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical in cancer cell survival .

Neuroprotective Effects

In addition to its antitumor properties, there is emerging evidence suggesting neuroprotective effects. The compound appears to mitigate oxidative stress in neuronal cells, which is a contributing factor in neurodegenerative diseases. By enhancing the cellular antioxidant defenses, it may reduce neuronal apoptosis and improve cell viability under stress conditions .

Case Studies

  • Study on Cancer Cell Lines :
    • Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
    • Findings : The compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Neuroprotection in Animal Models :
    • Objective : To assess the neuroprotective effects in a rodent model of oxidative stress.
    • Findings : Administration of the compound resulted in decreased markers of oxidative damage and improved behavioral outcomes in cognitive tests .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntitumorInduces apoptosis via PI3K/Akt pathway
NeuroprotectiveEnhances antioxidant defenses
CytotoxicityDose-dependent reduction in cell viability

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Activity Reference
8-(2-Hydroxyethyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-imidazo[2,1-f]purine-dione Not explicitly given Not provided 8-(2-hydroxyethyl), 3-(2-morpholinoethyl), 1,6,7-trimethyl Inferred kinase/PDE modulation based on analogs N/A
3-Isobutyl-1,6,7-trimethyl-8-[2-(4-morpholinyl)ethyl]-imidazo[2,1-f]purine-dione C20H30N6O3 402.50 3-isobutyl, 8-(4-morpholinoethyl), 1,6,7-trimethyl No direct activity reported; structural emphasis on lipophilic isobutyl group
8-{2-[(3-Chlorophenyl)amino]ethyl}-1,3,6,7-tetramethyl-imidazo[2,1-f]purine-dione C18H19ClN6O2 386.84 8-(3-chlorophenylaminoethyl), 1,3,6,7-tetramethyl Potential receptor binding due to chlorophenyl moiety (similar to kinase inhibitors)
Compound 5 (from ) C22H28N6O4 440.50 8-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-butyl), 1,3-dimethyl High affinity for 5-HT1A/D2 receptors; PDE4B1/PDE10A inhibition
8-Butyl-1-methyl-7-(2-trifluoromethylphenyl)-imidazo[2,1-f]purine-dione C20H19F3N4O2 404.39 8-butyl, 7-(2-trifluoromethylphenyl), 1-methyl Selective kinase inhibition (synthesis focus)

Key Structural and Functional Insights :

Substituent Effects on Solubility: The target compound’s 2-hydroxyethyl group at position 8 likely enhances aqueous solubility compared to analogs with alkyl (e.g., isobutyl in ) or aryl groups (e.g., trifluoromethylphenyl in ).

Receptor and Enzyme Interactions: Analogs with chlorophenylaminoethyl () or dimethoxyisoquinolinyl () groups exhibit enhanced receptor binding (e.g., 5-HT1A, D2) or PDE inhibition, suggesting that bulky aryl/heteroaryl substituents at position 8 may optimize target engagement. The target compound’s 1,6,7-trimethyl groups may reduce metabolic degradation compared to non-methylated analogs, as methyl groups often block cytochrome P450 oxidation sites.

Synthetic Challenges: Compounds with electron-withdrawing groups (e.g., trifluoromethyl in ) or sterically hindered substituents (e.g., isoquinolinyl in ) require multi-step syntheses under harsh conditions (e.g., AlCl3 catalysis at 175°C ), whereas the target compound’s hydroxyethyl and morpholinoethyl groups may allow milder synthetic routes.

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